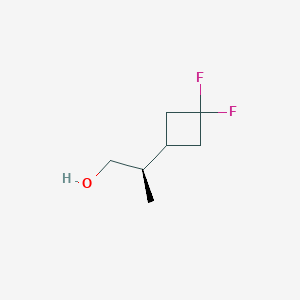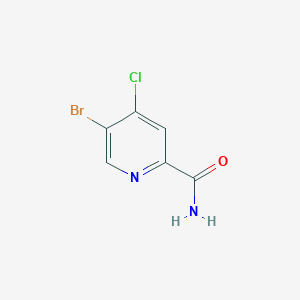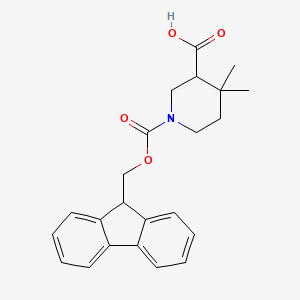
(2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol: is an organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a hydroxyl group on a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclobutyl Ring Formation: The synthesis begins with the formation of the cyclobutyl ring, which can be achieved through a cyclization reaction involving appropriate precursors.
Hydroxyl Group Introduction: The hydroxyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group using reagents like sodium hydroxide or potassium hydroxide.
Industrial Production Methods: Industrial production of (2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol involves scaling up the laboratory synthesis methods with optimization for yield and purity. This includes the use of continuous flow reactors for efficient cyclization and fluorination steps, as well as advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of (2R)-2-(3,3-Difluorocyclobutyl)propanal.
Reduction: Regeneration of (2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol.
Substitution: Formation of (2R)-2-(3,3-Difluorocyclobutyl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor for the synthesis of fluorinated pharmaceuticals.
Biology:
- Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine:
- Explored for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of (2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
- (2R)-2-(3,3-Difluorocyclobutyl)ethanol
- (2R)-2-(3,3-Difluorocyclobutyl)butan-1-ol
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain attached to the cyclobutyl ring.
- Reactivity: The reactivity of these compounds can vary based on the chain length, affecting their chemical and biological properties.
- Applications: While all these compounds may be used in similar applications, (2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol is unique due to its optimal balance of stability and reactivity, making it particularly suitable for pharmaceutical and industrial applications.
Eigenschaften
IUPAC Name |
(2R)-2-(3,3-difluorocyclobutyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-5(4-10)6-2-7(8,9)3-6/h5-6,10H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCTQBOGCTTSS-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2943166.png)


![N-(butan-2-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2943169.png)

![1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2943171.png)
![3-(3-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2943172.png)




![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)
